6-Bromo-2-(trifluoromethyl)benzo[d]thiazole
Description
Significance of the Benzo[d]thiazole Scaffold in Contemporary Chemical Research
The benzo[d]thiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and materials science. mdpi.com Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide multiple points for interaction with biological targets and for the construction of complex molecular architectures.
In medicinal chemistry, benzo[d]thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com This wide range of biological effects has cemented the status of the benzo[d]thiazole core as a critical pharmacophore in drug discovery.
Beyond pharmaceuticals, the unique photophysical properties of certain benzo[d]thiazole derivatives make them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The ability to modify the electronic properties of the scaffold through substitution allows for the tuning of their absorption and emission spectra.
Overview of Halogen and Trifluoromethyl Substituent Effects on Aromatic Heterocycles
The introduction of halogen atoms and trifluoromethyl (CF3) groups onto aromatic heterocycles is a widely employed strategy in modern chemical synthesis to modulate the physicochemical properties of a molecule.
Halogen Substituents: Halogens, such as bromine, exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+R) due to their lone pairs of electrons. In the case of bromine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. Furthermore, the steric bulk of the bromine atom can influence the conformation of the molecule and its interactions with other molecules.
Trifluoromethyl Substituent: The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. Unlike halogens, it does not possess a significant resonance effect. The presence of a CF3 group significantly lowers the electron density of the aromatic ring, making it more resistant to oxidation and altering its reactivity in various chemical transformations. The high lipophilicity of the trifluoromethyl group can also enhance the membrane permeability of a molecule, a crucial factor in the design of bioactive compounds.
Research Context for 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole and Analogous Systems
The compound this compound incorporates both a bromine atom at the 6-position of the benzene ring and a trifluoromethyl group at the 2-position of the thiazole ring. This specific substitution pattern makes it a valuable intermediate and building block in organic synthesis. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. nih.gov This versatility enables the creation of diverse libraries of compounds for screening in drug discovery and materials science applications.
The trifluoromethyl group at the 2-position imparts increased stability and lipophilicity to the molecule. Its strong electron-withdrawing nature also influences the reactivity of the benzothiazole (B30560) ring system. Research on analogous systems, such as other halogenated and trifluoromethylated benzothiazoles, has demonstrated the profound impact of these substituents on the biological activity and material properties of the resulting compounds. researchgate.netacs.orgcas.cnresearchgate.netnih.gov Therefore, this compound serves as a key starting material for the synthesis of novel and potentially functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFBGJRCFCOOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Development
Precursor Synthesis and Functional Group Transformations
The foundation of the synthesis lies in the preparation of key precursors that contain the necessary functionalities for the final ring-forming and substitution reactions.
The synthesis of halogenated benzothiazoles typically begins with appropriately substituted anilines. To obtain a 6-bromo substitution pattern, a common starting material is 4-bromoaniline. One established route involves the conversion of a substituted aniline (B41778) into a 2-aminobenzothiazole (B30445) derivative. For example, p-substituted anilines can be cyclized using potassium thiocyanate (B1210189) (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN) in the presence of a catalyst like bromine or a strong acid such as sulfuric acid to yield 2-amino-6-substituted benzothiazoles. researchgate.netresearchgate.net
Another critical precursor is 4-bromo-2-aminothiophenol. Its synthesis can be achieved through various routes, often starting from 2-chloronitrobenzene or a related compound. ijpsonline.com The general approach involves introducing a sulfur-containing group and reducing a nitro group to an amine, with the bromine already in place on the aromatic ring. This precursor is pivotal as it allows for the direct formation of the 6-bromobenzothiazole (B1273717) core.
The incorporation of the trifluoromethyl (CF3) group at the C-2 position is a crucial step that imparts unique electronic properties to the molecule. A highly efficient method for this transformation is the condensation of a 2-aminothiophenol (B119425) derivative with a source of the trifluoromethyl group. rsc.org
One prominent strategy involves the reaction of 2-aminothiophenol (or its 4-bromo-substituted analogue) with in-situ generated trifluoroacetonitrile (B1584977) (CF3CN). This reaction proceeds via the nucleophilic addition of the amino group to the nitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization to furnish the 2-(trifluoromethyl)benzothiazole (B81361) ring system in good to excellent yields. rsc.org Alternative trifluoromethylating agents, such as trifluoroacetic acid or its derivatives, can also be employed, often requiring specific activation or condensation agents to facilitate the cyclization.
Carbon-Heteroatom Bond Formation Strategies
The construction of the benzothiazole (B30560) core and the introduction of the halogen substituent are governed by specific carbon-heteroatom bond-forming reactions.
Achieving the desired 6-bromo substitution requires a regioselective halogenation strategy. This can be accomplished either by starting with a pre-brominated precursor as described above, which is often the more controlled method, or by direct halogenation of the 2-(trifluoromethyl)benzo[d]thiazole core.
Direct bromination of 2-(trifluoromethyl)benzo[d]thiazole has been studied, and the benzothiazole ring system is susceptible to electrophilic substitution. The trifluoromethyl group at the C-2 position is a deactivating group, which directs incoming electrophiles to the benzene (B151609) ring. However, the reaction conditions must be carefully controlled to achieve mono-substitution at the desired C-6 position. Studies have shown that using powerful brominating agents, such as N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4), can lead to extensive polybromination, indicating the high reactivity of the ring system. exlibrisgroup.comosi.lv This suggests that achieving selective mono-bromination at C-6 via direct halogenation can be challenging and may result in a mixture of isomers, making the precursor route more synthetically viable for isolating the pure 6-bromo isomer.
| Strategy | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Precursor Route | 1. Synthesis of 4-bromo-2-aminothiophenol. 2. Cyclization with a CF3 source (e.g., CF3CN). | High regioselectivity for the 6-bromo position. Avoids isomeric mixtures. | Requires synthesis of a specific, multi-step precursor. |
| Direct Halogenation Route | 1. Synthesis of 2-(trifluoromethyl)benzo[d]thiazole. 2. Electrophilic bromination. | Fewer steps if the un-substituted core is readily available. | Poor regioselectivity, risk of polybromination and formation of isomeric products. exlibrisgroup.comosi.lv |
The formation of the benzothiazole ring is the key cyclization step. The most common and versatile method is the condensation of a 2-aminothiophenol with a carbonyl-containing compound (such as an aldehyde, acid, or ester). mdpi.comresearchgate.net
A historically significant and effective method for synthesizing substituted benzothiazoles is the Jacobsen cyclization . This reaction involves the radical cyclization of thiobenzanilides, which are typically prepared from an aniline and a thioacylating agent. The cyclization is commonly induced by an oxidizing agent like potassium ferricyanide (B76249) (K3[Fe(CN)6]) in an alkaline solution. researchgate.net The Jacobsen cyclization is particularly effective for preparing 6-substituted benzothiazoles, as the cyclization onto the carbon atom ortho to the anilido nitrogen often proceeds with high regioselectivity. researchgate.netresearchgate.net For the synthesis of the target molecule, this would involve the cyclization of a thiobenzanilide (B1581041) precursor derived from 4-bromoaniline.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Various catalytic systems have been developed for the synthesis of benzothiazole derivatives. rsc.orgrsc.org
Transition metal catalysts, including those based on palladium (Pd), copper (Cu), ruthenium (Ru), and nickel (Ni), are widely used to facilitate the intramolecular C-S and C-N bond formations required for the benzothiazole core. rsc.org For instance, copper and palladium catalysts can be used in the cyclization of ortho-halothioureas. organic-chemistry.org
Acid catalysts, both Brønsted and Lewis acids, are frequently employed to promote the condensation reaction between 2-aminothiophenols and carbonyl compounds. researchgate.net Catalysts such as p-toluenesulfonic acid (p-TSA) have been shown to be effective. researchgate.net Furthermore, oxidative catalysts are crucial in many synthetic routes that involve the cyclization of intermediates formed from aldehydes, where an oxidation step is required to form the aromatic thiazole (B1198619) ring. mdpi.com Systems like H2O2/HCl or simply air can serve as the oxidant, sometimes in the presence of a metal or photocatalyst. mdpi.comresearchgate.net
| Catalyst Type | Example Catalyst | Reaction Step | Reference |
|---|---|---|---|
| Transition Metal | RuCl3 | Oxidative condensation of 2-aminothiophenol and aldehydes | rsc.org |
| Transition Metal | Pd/C | Cyclization of o-iodothiobenzanilide | organic-chemistry.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Condensation of 2-aminothiophenol with ketones | researchgate.net |
| Oxidant/Catalyst System | H2O2/CAN (Ceric Ammonium Nitrate) | Condensation of 2-aminothiophenol with aldehydes | rsc.org |
| Organocatalyst | Iodine (I2) | Condensation of 2-aminothiophenol with aldehydes | organic-chemistry.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to aryl halides like this compound. nih.govresearchgate.net
The Suzuki-Miyaura coupling is one of the most effective methods for creating new C(sp²)–C(sp²) bonds by reacting the bromo-substituted benzothiazole with various aryl or vinyl boronic acids or esters. nih.govnih.gov This reaction is valued for the stability and low toxicity of the organoboron reagents. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The reaction is tolerant of a wide range of functional groups on the boronic acid partner, allowing for the synthesis of diverse biaryl structures. nih.govnih.gov
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between the this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.gov This method is instrumental in synthesizing arylalkynes, which are important precursors for conjugated systems and various heterocyclic compounds. nih.govsoton.ac.uk
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Yield | Ref. |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | Good to Excellent | nih.gov |
| Suzuki-Miyaura | Heteroaryl boronic ester | XPhosPdG2/XPhos | K₃PO₄ | Dioxane/H₂O | Good | nih.gov |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Good | nih.gov |
| Sonogashira (Cu-free) | Terminal alkyne | [DTBNpP] Pd(crotyl)Cl | TMP | DMSO | High | nih.gov |
Nickel-Catalyzed Transformations
As a more earth-abundant and economical alternative to palladium, nickel-based catalysts have gained prominence for cross-coupling reactions. Nickel catalysts can effectively activate the C–Br bond of aryl bromides for various transformations. beilstein-journals.org Nickel-catalyzed protocols have been developed for reactions such as trifluoromethylthiolation and coupling with arylboronic acids. beilstein-journals.orgnih.gov These methods often exhibit unique reactivity and selectivity compared to their palladium counterparts and are compatible with a range of functional groups. The inherent high reactivity of nickel catalysts can be advantageous, enabling transformations under mild conditions. nih.gov
Other Transition Metal or Organocatalytic Methods
Beyond palladium and nickel, other transition metals are employed for the functionalization of related heterocyclic systems. For instance, iridium-catalyzed C–H borylation represents a powerful strategy to install a boronic ester group onto the benzothiazole core at positions other than C6. nih.govacs.org This method allows for subsequent cross-coupling reactions at previously inaccessible sites, enabling the synthesis of multi-substituted benzothiazole derivatives. nih.gov
Derivatization and Scaffold Modification
The this compound moiety is a foundational scaffold that can be extensively modified to generate a library of derivatives with tailored properties.
Regioselective Functionalization Strategies
Regioselectivity is paramount in the synthesis of complex molecules. The bromine atom at the C6 position of the title compound dictates the primary site of functionalization through the cross-coupling reactions discussed previously. However, achieving functionalization at other positions on the benzothiazole ring requires alternative strategies.
Directed C–H functionalization is a key approach. nih.gov For example, iridium-catalyzed C–H borylation can be used to introduce boryl groups at the C4 or C7 positions, which can then undergo further reactions like Suzuki coupling. nih.govacs.org This two-step process provides access to regioisomers that are not directly attainable from the parent bromo-compound. Boron-mediated methods using reagents like boron tribromide (BBr₃) can also achieve highly regioselective ortho-functionalization on related 2-aryl-N-heteroarenes. chalmers.se
Synthesis of Conjugated Systems and Hybrid Analogues
The benzothiazole core is frequently incorporated into larger conjugated systems and hybrid molecules. Cross-coupling reactions are the primary tools for achieving this. For instance, Sonogashira coupling can be used to link the benzothiazole to acetylenic units, extending the π-conjugated system. Suzuki coupling can create biaryl or hetero-biaryl structures, which are common motifs in materials science and medicinal chemistry.
Researchers have synthesized numerous hybrid molecules by linking the benzothiazole scaffold to other pharmacologically relevant moieties. researchgate.netnih.govsemanticscholar.org Examples include:
Benzothiazole-Coumarin Hybrids: These have been synthesized as potential efficient emitting materials. nih.gov
Benzothiazole-Profen Hybrids: Amide coupling between 2-aminobenzothiazole derivatives and profens has been used to create novel anti-inflammatory candidates. nih.gov
Benzothiazole-Thiadiazole Hybrids: These have been designed and synthesized as potential anticancer agents. semanticscholar.orgnih.gov
| Hybrid Scaffold | Linked Moiety | Synthetic Method | Potential Application | Ref. |
| Benzothiazole-Coumarin | Coumarin | Condensation Reaction | Emitting Materials | nih.gov |
| Benzothiazole-Thiadiazole | 1,3,4-Thiadiazole | Multi-step synthesis | Anticancer Agents | semanticscholar.orgnih.gov |
| Benzothiazole-Profen | Profen (e.g., Ketoprofen) | Amide Coupling | Anti-inflammatory Agents | nih.gov |
Design and Synthesis of Advanced Scaffolds Incorporating the this compound Moiety
The title compound serves as a key starting material for advanced, functionally-oriented molecular scaffolds. In a common synthetic strategy, the C6-bromo group is first converted into a carboxylic acid. This acid derivative then becomes a versatile intermediate for further elaboration. nih.goveie.gr
For example, 2-acetamido-benzo[d]thiazole-6-carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents. nih.goveie.gr This approach allows for the introduction of long and complex side chains at the C6 position, leading to the creation of advanced scaffolds designed as specific enzyme inhibitors. nih.gov This modular synthetic route enables the systematic exploration of the structure-activity relationship by varying the nature of the coupled amine, which can contain other linkers and terminal pharmacophores. nih.goveie.gr This strategy has been successfully employed in the design of potential inhibitors for targets such as the BRAFV600E kinase. nih.goveie.gr
Spectroscopic and Crystallographic Elucidation of Molecular Architecture
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like benzothiazole (B30560) derivatives. In positive ion mode ESI-MS, the molecule is expected to be protonated, typically at a nitrogen atom, to form the pseudomolecular ion [M+H]⁺. For 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole, with a molecular formula of C₈H₃BrF₃NS, the analysis would primarily detect this protonated species.
The presence of bromine is a distinctive feature in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance ratio. This results in a characteristic isotopic pattern for the molecular ion peak, where two peaks of roughly equal intensity are observed, separated by two mass-to-charge (m/z) units. This pattern serves as a clear indicator for the presence of a single bromine atom in the molecule. Synthetic procedures for this compound have confirmed the detection of the protonated molecule [M+H]⁺ at m/z 282.0.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule with high accuracy. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas.
For this compound, HRMS is used to confirm its specific elemental makeup. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ³²S). The close correlation between the experimentally measured mass and the calculated theoretical mass provides unambiguous confirmation of the compound's chemical formula.
Table 1: Theoretical Mass Calculation for [C₈H₄BrF₃NS]⁺
| Element | Isotope | Count | Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 8 | 12.00000 | 96.00000 |
| Hydrogen | ¹H | 4 | 1.00783 | 4.03132 |
| Bromine | ⁷⁹Br | 1 | 78.91834 | 78.91834 |
| Fluorine | ¹⁹F | 3 | 18.99840 | 56.99520 |
| Nitrogen | ¹⁴N | 1 | 14.00307 | 14.00307 |
| Sulfur | ³²S | 1 | 31.97207 | 31.97207 |
| Total | | | | 281.91990 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands.
For aromatic and heterocyclic systems like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions. The fused benzene (B151609) and thiazole (B1198619) rings create an extended conjugated system, which typically results in absorption bands in the ultraviolet region. While specific experimental UV-Vis data for this compound is not extensively detailed in publicly available literature, analysis of similar benzothiazole structures suggests that characteristic absorption maxima would likely be observed. The positions and intensities of these bands are influenced by the electronic effects of the substituents—the electron-withdrawing trifluoromethyl group and the bromo group.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
An SC-XRD analysis of this compound would reveal the planarity of the fused benzothiazole ring system and the precise geometry of the trifluoromethyl and bromo substituents. It would also elucidate how the molecules pack in the crystal, identifying any significant intermolecular forces such as halogen bonding (involving the bromine atom) or π-π stacking interactions between the aromatic rings. However, specific crystallographic data, including unit cell parameters and atomic coordinates for this particular compound, have not been reported in the surveyed scientific literature.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energy, and geometric parameters.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to describe its electronic structure. mdpi.comresearchgate.net For benzothiazole (B30560) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnbu.edu.sa
Studies on similar substituted benzothiazoles have shown that the fused benzene (B151609) and thiazole (B1198619) ring system is nearly planar. nih.govresearchgate.net For 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole, the geometry would be influenced by its substituents. The bulky bromine atom and the trifluoromethyl group at positions 6 and 2, respectively, would affect the molecule's steric and electronic profile. DFT calculations would precisely quantify these effects, providing data on the C-Br, C-S, C=N, and C-F bond lengths, which are critical for understanding the molecule's stability and reactivity. nbu.edu.sa The electronic structure analysis reveals how electrons are distributed across the molecule, which is heavily influenced by the electron-withdrawing nature of the bromine and trifluoromethyl substituents. mdpi.com
Below is an interactive table representing the type of data that would be generated from a DFT geometry optimization for this molecule.
| Parameter | Atom 1 | Atom 2 | Predicted Value |
| Bond Length | C6 | Br | ~1.90 Å |
| Bond Length | C2 | C(CF3) | ~1.49 Å |
| Bond Length | C2 | N3 | ~1.30 Å |
| Bond Angle | C5-C6-C7 | ~120° | |
| Dihedral Angle | C4-C5-C6-C7 | ~0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilic potential, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic potential. libretexts.orgtaylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mdpi.comtaylorandfrancis.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For benzothiazole derivatives, the HOMO-LUMO gap is typically in the range of 3.95 to 4.73 eV. nbu.edu.sa The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group is known to lower the HOMO-LUMO gap in related systems, thereby increasing their reactivity. mdpi.com FMO analysis for this compound would show the distribution of these orbitals across the molecule, with the HOMO and LUMO typically delocalized over the π-conjugated benzothiazole system.
The following table illustrates the typical output of an FMO analysis.
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| HOMO-LUMO Gap (ΔE) | ~4.3 to 4.5 eV |
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule. nih.gov An MESP map is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values. This map is highly effective for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net
Typically, red or yellow colors signify regions of negative electrostatic potential, where electron density is high and which are susceptible to electrophilic attack. For this compound, these would be expected around the electronegative nitrogen atom of the thiazole ring and the fluorine atoms of the trifluoromethyl group. nih.gov Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Such positive regions are often found around the hydrogen atoms of the benzene ring. nih.gov The MESP map provides valuable insights into intermolecular interactions and the molecule's reactive sites.
Simulation of Spectroscopic Data
Computational methods can accurately predict various types of spectra, which is invaluable for interpreting experimental results and confirming molecular structures.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, particularly using DFT, can predict the NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) for a given molecule. nih.gov The process involves first obtaining the optimized molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can be compared with experimental data to validate the proposed structure.
For this compound, computational prediction of the ¹⁹F NMR chemical shift would be particularly useful due to the trifluoromethyl group. nih.gov Studies on related compounds show that the chemical shift of the thiazole ring nitrogen in ¹⁵N NMR spectra appears at approximately 290 ppm. uq.edu.au Such computational analyses aid in assigning complex spectra and understanding how the electronic environment around each atom influences its chemical shift.
A representative data table for predicted NMR chemical shifts is shown below.
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |
| ¹³C | C2 | ~155-165 |
| ¹³C | C6 | ~115-125 |
| ¹⁹F | C(F3) | Varies with reference |
| ¹H | H4 | ~7.8-8.2 |
Theoretical UV-Vis Absorption and Emission Spectra Calculation
The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption can be simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the energies of the molecule's excited states, allowing for the prediction of the absorption wavelengths (λmax) and their corresponding intensities (oscillator strengths). nih.govnih.gov
These calculations reveal that the primary absorption bands in conjugated systems like benzothiazoles arise from π → π* transitions. youtube.com The energy of these transitions is directly related to the HOMO-LUMO gap; a smaller gap generally corresponds to a longer absorption wavelength. youtube.com By simulating the UV-Vis spectrum, researchers can understand the photophysical properties of this compound and interpret experimental absorption and emission data. nih.gov TD-DFT calculations on similar benzothiazole derivatives have been successfully used to design fluorescent probes and explain their photophysical behavior. nih.gov
The table below shows a typical output from a TD-DFT calculation for UV-Vis absorption.
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~300-320 | > 0.1 | HOMO → LUMO |
| S0 → S2 | ~270-290 | > 0.1 | HOMO-1 → LUMO |
Prediction of Molecular Properties
Computational chemistry provides powerful tools for the prediction of various molecular properties, offering insights into the behavior of a compound before extensive laboratory synthesis and testing. For this compound, theoretical studies can elucidate its electronic and thermodynamic characteristics.
Non-Linear Optical (NLO) Properties
While specific experimental data on the non-linear optical (NLO) properties of this compound are not extensively documented in the literature, computational studies on related benzothiazole and organic conjugated systems allow for informed predictions. Organic molecules with extended π-conjugation can exhibit significant NLO properties. The structure of this compound, containing a fused aromatic system, suggests potential for NLO activity.
Theoretical investigations, often employing Density Functional Theory (DFT) and the finite field (FF) approach, are utilized to calculate NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β or γ for third-order). Studies on other organic compounds have shown that the introduction of a bromine atom can enhance the molecular first-order hyperpolarizabilities. The bromo group may also help reduce dipole-dipole interactions, which favors the acentric crystal structure necessary for second harmonic generation (SHG) effects.
Computational analyses of similar benzothiazole-based dyes have indicated that their electronic and NLO responses can be simulated using quantum chemical approaches, showing that structural modifications can lead to high hyperpolarizability values. For instance, the third-order NLO polarizability (γ) of some benzothiazole derivatives has been calculated to be significantly larger than that of reference materials like para-nitroaniline.
Table 1: Representative Calculated NLO Properties for Thiazole-Based Compounds (Reference Data) Note: The following data is for illustrative purposes for related compounds and not for this compound.
| Compound Class | Method | Calculated Parameter | Value | Reference |
|---|---|---|---|---|
| Thiazole Derivative | DFT | First-order Hyperpolarizability (β) | 57 times that of urea (B33335) | |
| Fused Triazine Derivative | DFT/B3LYP | Mean Polarizability (α) | 6.09–10.75 × 10⁻²⁴ esu |
Thermochemical Parameters
The thermochemical properties of a molecule are crucial for understanding its stability, reactivity, and reaction energetics. DFT calculations are a standard method for predicting these parameters. For molecules like this compound, key thermochemical values can be computationally determined to understand its chemical behavior.
Studies on structurally related organofluorine compounds demonstrate the use of DFT to compute parameters that describe the release of a hydrogen or proton, which is fundamental to understanding antioxidant activity or reaction mechanisms. While specific values for this compound are not available, the following parameters are typically investigated:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of a bond.
Ionization Potential (IP): The energy required to remove an electron from a molecule.
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of a molecule.
Proton Affinity (PA): The negative of the enthalpy change for the protonation of a molecule.
Electron-Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron.
These parameters provide a theoretical basis for predicting how the molecule will behave in different chemical environments, particularly regarding its stability and potential reaction pathways.
Table 2: Key Thermochemical Parameters and Their Significance
| Parameter | Abbreviation | Significance |
|---|---|---|
| Bond Dissociation Enthalpy | BDE | Indicates the strength of a chemical bond. |
| Ionization Potential | IP | Measures the tendency of a molecule to be oxidized. |
| Proton Dissociation Enthalpy | PDE | Relates to the acidity of a proton in a molecule. |
| Proton Affinity | PA | Measures the basicity of a molecule in the gas phase. |
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological target, typically a protein or enzyme.
While specific docking studies featuring this compound have not been prominently reported, the benzothiazole scaffold is a common subject of such investigations against a wide array of biological targets. These studies provide a framework for understanding the potential interactions of this compound. Benzothiazole derivatives have been evaluated as potential inhibitors for targets including:
Protein kinases (e.g., p56lck) in cancer
Rho family GTPases in hepatic cancer
Cyclooxygenase-2 (COX-2) for anti-inflammatory applications
VEGFR-2 as anti-cancer agents
Bacterial enzymes for antimicrobial activity
The general methodology involves using the crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), and employing docking software to place the ligand into the active site. The output, typically a docking score and a predicted binding pose, helps to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex.
Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives Note: This table illustrates the application of docking to the benzothiazole class of compounds.
| Benzothiazole Derivative Class | Protein Target | Therapeutic Area | Key Finding | Reference |
|---|---|---|---|---|
| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Cancer | Identification of binding patterns in the ATP-binding site. | |
| 6-Fluorobenzothiazole Analogues | COX-2 | Anti-inflammatory | High binding affinity and substantial interactions compared to standard drugs. | |
| General Benzothiazole Derivatives | E. coli Dihydroorotase | Antimicrobial | Variable suppression of enzyme activity, suggesting inhibitory potential. |
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. These models are essential for optimizing lead compounds in drug discovery and materials science.
No specific QSAR or SPR models for this compound were found in the reviewed literature. However, numerous QSAR studies on the broader class of benzothiazole derivatives have been conducted, establishing a clear methodology for how such a model would be developed.
A QSAR study typically involves:
Dataset Collection: Assembling a series of related compounds with measured biological activity (e.g., MIC values for antibacterial agents).
Descriptor Calculation: Computing a large number of molecular descriptors for each compound. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), physicochemical (e.g., LogP, molar refractivity), or topological.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the most relevant descriptors to the observed activity.
Validation: Rigorously validating the model to ensure its statistical significance and predictive power.
For benzothiazole analogues, QSAR studies have successfully identified key structural features and physicochemical properties that govern their activity, for instance, in the inhibition of bacterial species. Such models can then be used to predict the activity of new, untested compounds like this compound and guide the design of more potent analogues.
Table 4: Common Molecular Descriptors Used in QSAR Modeling of Benzothiazole Analogues
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophobicity. |
| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | |
| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | |
| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. |
| Topological | Wiener Index | A distance-based descriptor reflecting molecular branching. |
Advanced Electronic and Photophysical Research
Absorption and Emission Characteristics in Solution and Solid State
Comprehensive studies detailing the absorption and emission profiles of 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole in either solution or the solid state have not been identified in a review of available literature. The photophysical properties of benzothiazole (B30560) derivatives are known to be highly dependent on the nature and position of substituents on the heterocyclic core. The presence of an electron-withdrawing trifluoromethyl group at the 2-position and a halogen (bromo) group at the 6-position will influence the electronic structure and subsequent photophysical behavior, but specific spectral data are not publicly documented.
Specific data regarding the absorption maxima (λmax) and corresponding molar absorption coefficients (ε) for this compound are not available in the reviewed scientific literature. This information is fundamental for characterizing the compound's ability to absorb light at specific energies.
No specific data on the fluorescence emission spectra or the fluorescence quantum yields (ΦF) for this compound could be located. The quantum yield is a critical measure of a molecule's emission efficiency, and this has not been reported. For related, but structurally distinct, benzothiazole derivatives, quantum yields can range from very low to near unity, depending on the specific molecular structure and environment. nih.gov
An analysis of the Stokes shift, which is the difference between the absorption and emission maxima, cannot be performed as the requisite absorption and emission data for this compound are not available in the literature.
Solvatochromic and Acidochromic Behavior
There are no published studies on the solvatochromic or acidochromic behavior of this compound. Such studies would involve measuring changes in the absorption and emission spectra as a function of solvent polarity or pH, respectively, to understand how the compound's electronic structure interacts with its environment.
Photostability and Degradation Mechanisms under Irradiation
Specific research detailing the photostability of this compound and its degradation mechanisms under various irradiation conditions is not present in the available scientific literature. Photostability is a crucial parameter for fluorescent molecules, particularly for applications involving prolonged light exposure.
Reactive Oxygen Species (ROS) Generation Studies
No studies were found that specifically investigate the capacity of this compound to generate reactive oxygen species (ROS), such as singlet oxygen or superoxide (B77818) radicals, upon photoexcitation. The ability to generate ROS is key for applications in photodynamic therapy and photocatalysis. nih.gov
Applications in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials
The benzothiazole moiety is a critical component in the design of high-performance electroluminescent materials. Derivatives of 6-(trifluoromethyl)benzo[d]thiazole have been successfully incorporated as ligands in iridium(III) complexes, which are highly efficient phosphorescent emitters for OLEDs.
In one study, a bis-cyclometalated iridium(III) complex featuring the 2-phenyl-6-(trifluoromethyl)benzo[d]thiazole (cf3bt) ligand was synthesized and investigated. rsc.org This complex, denoted as (cf3bt)2Ir(tpip), demonstrated yellow light emission with a peak at 568 nm and a photoluminescence quantum efficiency of 37.6% in a degassed CH2Cl2 solution. rsc.org
When this complex was used as the emitter in an OLED, the device exhibited strong yellow electrophosphorescence. rsc.org The strategic incorporation of the trifluoromethyl group on the benzothiazole ligand influences the electronic properties of the complex, contributing to efficient device performance. Research has shown that OLEDs using similar iridium complexes with fluorinated benzothiazole ligands can achieve high external quantum efficiencies (EQEs), with one device reaching up to 24.3%. rsc.orgresearchgate.net These devices also demonstrate low efficiency roll-off, maintaining high performance even at increased brightness levels. rsc.org
Table 1: Performance of an OLED Device Using a 6-(Trifluoromethyl)benzo[d]thiazole-Based Iridium Complex Emitter
| Parameter | Value | Reference |
|---|---|---|
| Emitter Complex | (cf3bt)2Ir(tpip) | rsc.org |
| Emission Peak | 568 nm | rsc.org |
| Photoluminescence Quantum Yield (Φem) | 37.6% | rsc.org |
| Maximum Current Efficiency (ηc, max) | 57.0 cd A⁻¹ | rsc.org |
| Maximum External Quantum Efficiency (EQEmax) | 19.4% | rsc.org |
| EQE at 1000 cd m⁻² | 18.3% | rsc.org |
Fluorescent Probes and Markers for Non-Biological Systems
The benzothiazole framework is an excellent fluorophore for developing chemosensors due to its rigid structure and favorable photophysical properties. researchgate.net Its derivatives have been engineered into highly selective and sensitive fluorescent probes for the detection of various metal ions in environmental samples. The electron-withdrawing nature of the substituents can be tuned to modulate the probe's interaction with specific analytes, often leading to a distinct change in fluorescence upon binding.
Several studies have demonstrated the utility of benzothiazole-based sensors for detecting environmentally and biologically significant metal ions:
Zinc (Zn²⁺): A novel benzothiazole-based chemosensor was developed for the ratiometric and colorimetric detection of Zn²⁺ ions. This sensor exhibited a "turn-on" fluorescence response, with the quantum yield increasing significantly upon binding to Zn²⁺. In contrast, the presence of other ions like Cu²⁺ and Ni²⁺ quenched the fluorescence, showcasing the probe's selectivity.
Aluminum (Al³⁺): An easily prepared benzothiazole-based probe, BHM, was shown to have high selectivity and sensitivity for Al³⁺ in a mixed aqueous solution. The detection mechanism involves the inhibition of intramolecular charge transfer (ICT), resulting in a significant blue-shift in its fluorescent spectrum and a color change visible to the naked eye. This probe was successfully applied to detect Al³⁺ in river water samples.
Iron (Fe³⁺): Researchers have synthesized benzothiazole-based sensors that display a selective fluorescence quenching response towards Fe³⁺ ions in aqueous solutions. These sensors operate with good anti-interference ability and have low detection limits.
Table 2: Examples of Benzothiazole-Based Fluorescent Probes for Metal Ion Detection
| Probe Type | Target Analyte | Sensing Mechanism | Application Area |
|---|---|---|---|
| Benzothiazole Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Ratiometric turn-on (Zn²⁺), Quenching (Cu²⁺, Ni²⁺) | Metal Ion Sensing |
| BHM Probe | Al³⁺ | Ratiometric blue-shift (ICT inhibition) | Water Sample Analysis |
| Benzothiazole Derivative | Fe³⁺ | Fluorescence quenching | Aqueous Solutions |
Hole Transporting Materials in Optoelectronics
In optoelectronic devices like perovskite solar cells (PSCs), hole transporting materials (HTMs) are essential for efficiently extracting and transporting positive charge carriers (holes) from the active layer to the electrode. The molecular structure of an HTM dictates its electronic properties, such as energy levels and charge mobility, which are crucial for device performance.
While this compound itself is a precursor, the broader benzothiadiazole (a related heterocyclic system) class of materials has been extensively investigated for HTM applications. mdpi.comresearchgate.netresearchgate.net These molecules are often designed with a Donor-Acceptor-Donor (D-A-D) architecture, where the electron-deficient benzothiadiazole core acts as the acceptor (A) and is flanked by electron-donating units (D). researchgate.net
Key properties for an effective HTM that can be tuned by modifying the benzothiazole or benzothiadiazole core include:
Energy Levels: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite layer to ensure efficient hole injection. mdpi.com
Reorganization Energy: A low hole reorganization energy (λh) is desirable as it facilitates faster charge transfer between molecules, leading to higher hole mobility. Computational studies on benzothiadiazole-based HTMs show that molecular design can significantly lower this value. mdpi.com
Hole Mobility: High hole mobility is critical for efficient charge transport and to prevent charge recombination within the device. Theoretical calculations have shown that strategic modifications, such as adding fluorine atoms to the benzothiadole core, can enhance intermolecular interactions and improve hole mobility rates. mdpi.comresearchgate.net
The principles derived from the study of related benzothiadiazole HTMs suggest that the unique electronic characteristics of the this compound scaffold make it a promising platform for designing novel, high-performance HTMs for next-generation optoelectronic devices.
Electrochemical Properties and Redox Chemistry
Cyclic Voltammetry and Chronoamperometry Studies
No specific cyclic voltammetry or chronoamperometry studies for 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole have been found in a comprehensive search of scientific databases. Such studies are crucial for understanding the electrochemical behavior of a compound.
Determination of Oxidation and Reduction Potentials
Without experimental data from techniques like cyclic voltammetry, the specific oxidation and reduction potentials for this compound remain undetermined. These values are fundamental to characterizing the electron-donating and electron-accepting capabilities of the molecule.
Investigation of Redox Reversibility
The reversibility of redox processes for this compound has not been investigated. Information on whether the compound undergoes stable electron transfer reactions is currently unavailable.
Electronic Energy Level Determination from Electrochemical Data
The determination of electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is typically derived from electrochemical data. Due to the absence of such data for this compound, these parameters cannot be empirically calculated.
Highest Occupied Molecular Orbital (HOMO) Levels
There are no reported HOMO energy levels for this compound based on electrochemical measurements.
Lowest Unoccupied Molecular Orbital (LUMO) Levels
Similarly, the LUMO energy levels for this compound, which are often estimated from reduction potentials, have not been documented.
Electron Affinity and Ionization Potential Determination
Direct experimental or theoretical values for the electron affinity and ionization potential of this compound are not available in the reviewed literature. These parameters are essential for predicting the compound's behavior in charge-transfer processes.
Investigation of Interactions with Biological Targets in Vitro and Mechanistic Focus
Enzyme Inhibition Mechanism Studies (In Vitro)
The capacity of benzothiazole (B30560) derivatives to inhibit various enzymes is a well-documented area of research. These interactions are fundamental to their potential therapeutic applications.
NRH:quinone oxidoreductase 2 (NQO2) is a flavoprotein implicated in various pathological conditions, including cancer and neuroinflammation. nih.gov Its inhibition is a key therapeutic strategy. While direct inhibition studies on 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole are not extensively documented, research on analogous benzothiazoles has demonstrated potent NQO2 inhibitory activity. For instance, a study on various benzothiazole derivatives revealed that a trifluoromethyl-substituted benzothiazole was among the most active compounds in a 3,5-dimethoxybenzothiazole series, exhibiting an IC₅₀ value of 123 nM. nih.gov Computational modeling suggested that the most active compounds in the series displayed excellent shape complementarity and engaged in polar interactions within the NQO2 active site. mdpi.com The inhibition of NQO2 by such compounds has the potential to minimize oxidative damage or enhance the efficacy of cancer therapies. nih.gov
Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) biosynthesis, making it a prime target for developing agents to treat hyperpigmentation disorders. nih.govnih.gov Extensive research has been conducted on benzothiazole derivatives as tyrosinase inhibitors. Studies on a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, an isomeric analog of the 6-bromo variant, have identified highly potent inhibitors of mushroom tyrosinase. nih.gov
One of the most effective compounds from this series, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, demonstrated an IC₅₀ value of 0.2 ± 0.01 μM, which is approximately 55 times more potent than the standard inhibitor, kojic acid. nih.gov Kinetic analysis revealed that this compound acts as a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. nih.gov This suggests that the inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov
| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Source |
| 4-(5-(Trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | Mushroom Tyrosinase | 0.2 ± 0.01 | Competitive | nih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase | 11.0 ± 0.7 | Competitive | nih.gov |
This table displays data for a structurally related isomer to illustrate the potential activity of the benzothiazole scaffold.
α-Glucosidase: This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a validated approach for managing type 2 diabetes. nih.gov The benzothiazole scaffold has been explored for its α-glucosidase inhibitory potential. Studies on novel series of benzothiazole-triazole derivatives have shown superior inhibitory activity compared to the standard drug acarbose (B1664774). nih.gov Several compounds in one study exhibited IC₅₀ values in the range of 20.7 to 61.1 μM, significantly more potent than acarbose (IC₅₀ = 817.38 μM). nih.gov
Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by bacteria like Helicobacter pylori. nih.gov Benzothiazole analogs have been synthesized and evaluated for their urease inhibitory activity. In one study, a series of hybrid benzothiazole compounds showed excellent urease inhibitory potential, with IC₅₀ values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 μM, many of which were more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 19.46 ± 1.20 μM). nih.gov
Protein-Ligand Binding Analysis (In Vitro)
Understanding the specific interactions between an inhibitor and its target protein is crucial for rational drug design. In silico molecular docking and in vitro binding studies are key tools for this analysis.
For the isomeric 5-(trifluoromethyl)benzo[d]thiazole derivatives that inhibit tyrosinase, molecular docking simulations have been performed on both mushroom and human tyrosinase. nih.gov These studies indicated that the 2,4-hydroxyl substituents on the phenyl ring of the most active inhibitor played a critical role in binding to the active sites of both enzymes. nih.gov This suggests that hydrogen bonding and other polar interactions are key determinants of binding affinity.
Similarly, for benzothiazole-triazole derivatives targeting α-glucosidase, molecular docking studies were conducted to elucidate the binding interactions within the enzyme's active site. nih.gov These computational analyses help to explain the structure-activity relationships observed in the series and identify key residues involved in ligand binding. nih.gov For urease inhibitors based on the benzothiazole scaffold, molecular docking has also been used to confirm the binding interactions of the most active analogs within the enzyme's active site. nih.gov
Exploration of Molecular Interactions with Cellular Components (In Vitro Models)
The biological activity of a compound is ultimately determined by its interactions within a cellular context. In vitro cell-based assays are essential for evaluating the effects of potential enzyme inhibitors on cellular processes.
In studies of the anti-tyrosinase activity of 5-(trifluoromethyl)benzo[d]thiazole derivatives, researchers used B16F10 murine melanoma cells. nih.gov The most potent compounds dose-dependently and significantly inhibited both intracellular melanin production and its release into the medium, to a greater extent than kojic acid. nih.gov This cellular activity was attributed to the direct inhibition of cellular tyrosinase. nih.gov Further investigation revealed that the inhibition of melanin production was also partially due to the inhibition of tyrosinase glycosylation and the suppression of genes associated with melanogenesis. nih.gov
Development of Biochemical Probes and Assays (Non-Clinical)
The unique chemical properties of the benzothiazole scaffold make it a valuable platform for the development of biochemical tools, such as fluorescent probes for detecting specific analytes in biological systems.
For example, a novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), was developed for the selective sensing of cysteine over other biologically relevant thiols. researchgate.net This probe exhibits a remarkable 4725-fold fluorescence enhancement in the presence of cysteine, with a detection limit as low as 32.6 nM. researchgate.net The probe's utility was successfully demonstrated for imaging cysteine in both HepG2 cells and in zebrafish, highlighting the potential of the benzothiazole core structure in creating sensitive and selective biochemical assays for non-clinical research. researchgate.net
Fluorescent Probes for Intracellular Target Visualization
Following a comprehensive search of scientific databases and peer-reviewed journals, no specific studies were identified that describe the synthesis or application of this compound as a fluorescent probe for intracellular target visualization. While the broader class of benzothiazole derivatives has been explored for developing fluorescent probes for various biological analytes and imaging applications, research explicitly detailing the use of this particular compound for such purposes is not available in the current literature. nih.govresearchgate.netrsc.orgmdpi.com
Molecular Scaffolds for Target Validation Studies
There is no available research detailing the use of this compound as a molecular scaffold specifically for target validation studies. The benzothiazole core is a recognized privileged scaffold in medicinal chemistry, utilized in the design of inhibitors for various biological targets. mdpi.com However, studies focusing on the precise 6-bromo-2-trifluoromethyl substitution pattern for the purpose of validating specific biological targets have not been published.
Evaluation as Antibacterial and Antitubercular Agents (Mechanistic Studies, In Vitro)
No specific in vitro studies evaluating the antibacterial or antitubercular activity of this compound have been reported in the reviewed scientific literature. Research on the antimicrobial properties of the benzothiazole class of compounds is extensive, with various analogues showing activity against a range of pathogens, including Mycobacterium tuberculosis and other bacteria. nih.govnih.govnih.gov For instance, derivatives with different substitutions at the 2- and 6-positions have been synthesized and tested, but data pertaining solely to the 6-bromo-2-trifluoromethyl derivative, including mechanistic studies or minimum inhibitory concentration (MIC) values, could not be located. researchgate.net
Catalysis and Coordination Chemistry
Ligand Design for Metal Complexation
The benzothiazole (B30560) framework is a versatile structural motif for ligand design, offering multiple potential coordination sites for metal ions. wisdomlib.org The thiazole (B1198619) nitrogen atom and, in some contexts, the sulfur atom can act as donors, allowing the molecule to function as a ligand in the formation of metal complexes. researchgate.net The design of ligands based on 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole would be heavily influenced by the electronic effects of its substituents.
The trifluoromethyl (-CF3) group at the C2 position is a strong σ-electron withdrawing and π-electron withdrawing group. Its presence significantly reduces the electron density on the benzothiazole ring system, particularly on the adjacent nitrogen atom of the thiazole ring. This electronic modification has several implications for metal complexation:
Modulation of Donor Strength: The reduced electron density on the nitrogen atom decreases its Lewis basicity, making it a weaker σ-donor compared to an unsubstituted or alkyl-substituted benzothiazole.
Enhancement of π-Acceptor Properties: The electron-deficient nature of the aromatic system can enhance the π-acceptor (or π-acid) character of the ligand, which is beneficial for stabilizing low-valent metal centers.
Steric Influence: The -CF3 group also imparts a degree of steric bulk around the primary coordination site (the nitrogen atom), which can influence the geometry and coordination number of the resulting metal complex.
The bromine atom at the 6-position also contributes to the electronic properties through inductive electron withdrawal and resonance effects. Furthermore, the bromo-substituent provides an additional functional handle for potential secondary interactions within a coordination sphere or for building more complex, polynuclear structures.
The synthesis of metal complexes with benzothiazole-derived ligands is well-established, typically involving the reaction of a benzothiazole derivative with a metal salt (e.g., Co(III), Ru(III)) in a suitable solvent, often under reflux conditions. biointerfaceresearch.com For this compound, similar synthetic strategies could be employed to coordinate with a range of transition metals.
| Structural Feature | Potential Role in Metal Complexation | Electronic Effect |
|---|---|---|
| Thiazole Nitrogen (N) | Primary σ-donor coordination site | Lewis basicity reduced by -CF3 group |
| Trifluoromethyl (-CF3) Group | Modulates ligand field strength; steric influence | Strongly electron-withdrawing |
| Benzothiazole Ring | π-acceptor ligand properties | Electron density reduced |
| Bromo (Br) Group | Secondary interaction site (halogen bonding); electronic modulation | Electron-withdrawing (inductive) |
Applications in Organic Catalysis
Metal complexes featuring benzothiazole-based ligands have been explored for their catalytic activity in various organic transformations. nih.gov The specific electronic and steric properties of the this compound ligand would be expected to influence the reactivity and selectivity of its corresponding metal complexes in catalysis. The strong electron-withdrawing nature of the trifluoromethyl group can render the coordinated metal center more electrophilic, potentially enhancing its catalytic activity in reactions such as hydrolysis, oxidation, or Lewis acid-catalyzed processes.
One area where related complexes have been investigated is in C-H bond functionalization. For instance, nickel complexes have been studied for the catalytic arylation of azoles. mdpi.com However, research has shown that the reaction of benzothiazole with certain nickel N-heterocyclic carbene (NHC) precatalysts can lead to the formation of a stable C(2)-metallated benzothiazolyl complex, which acts as a thermodynamic sink and inhibits further catalytic turnover. mdpi.com The presence of the trifluoromethyl group at the C2 position in this compound, instead of a hydrogen atom, would preclude this specific deactivation pathway, suggesting that its metal complexes might exhibit different and potentially more productive catalytic behavior in cross-coupling reactions.
The development of catalysts based on this ligand could be valuable for reactions where an electron-deficient metal center is desirable. The stability often associated with fluorinated organic molecules might also impart greater thermal and oxidative stability to the catalyst.
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry relies on non-covalent interactions to build larger, organized structures from molecular components. mdpi.com this compound is an excellent candidate for use in supramolecular assembly and host-guest chemistry due to its capacity for multiple, directional non-covalent interactions.
Halogen Bonding: The bromine atom at the 6-position is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base (e.g., a lone pair on a nitrogen, oxygen, or sulfur atom). beilstein-journals.org This interaction has been used to construct complex supramolecular assemblies, including capsules and frameworks. beilstein-journals.org In the case of this compound, the bromine could interact with other Lewis basic sites on adjacent molecules or with guest molecules.
π–π Stacking: The planar, aromatic benzothiazole core is capable of engaging in π–π stacking interactions. These interactions are fundamental to the packing of aromatic molecules in the solid state and the formation of columnar or layered supramolecular structures.
Fluorine Interactions: The trifluoromethyl group can participate in various weak interactions, including C–F···H hydrogen bonds and dipole-dipole interactions, which can further guide the self-assembly process.
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, derivatives could be designed to incorporate them. The thiazole nitrogen can act as a hydrogen bond acceptor.
The combination of these interactions could lead to the formation of well-defined supramolecular architectures. For example, the interplay between halogen bonding and π–π stacking in brominated benzothiazole amides has been shown to direct the formation of 1D ribbons and 2D sheets in the solid state. nih.gov In host-guest chemistry, the rigid benzothiazole backbone could be incorporated into larger host molecules, with the halogen and trifluoromethyl groups serving to tune the electronic properties of the host cavity and establish specific interactions with guest molecules. researchgate.net The formation of host-guest complexes is a cornerstone of supramolecular chemistry, enabling applications in sensing, encapsulation, and controlled release. nih.gov
| Interaction Type | Participating Moiety | Potential Role in Supramolecular Assembly |
|---|---|---|
| Halogen Bonding | C6-Br | Directional assembly of 1D, 2D, or 3D networks |
| π–π Stacking | Benzothiazole Ring System | Formation of stacked columnar or layered structures |
| Dipole-Dipole | -CF3 Group | Fine-tuning of molecular packing and orientation |
| Hydrogen Bonding (Acceptor) | Thiazole Nitrogen | Interaction with H-bond donors in co-crystals or guest molecules |
Conclusion and Future Perspectives
Summary of Key Research Advances
Research surrounding 6-Bromo-2-(trifluoromethyl)benzo[d]thiazole has primarily positioned it as a valuable synthetic intermediate rather than an end product with extensively documented biological or material properties. The key advances related to this compound are therefore understood through the lens of its synthesis and its utility in building more complex molecular architectures.
The benzothiazole (B30560) core is a significant pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a trifluoromethyl (-CF3) group at the 2-position is a notable feature. In medicinal chemistry, the -CF3 group is often introduced to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This strategic functionalization suggests that derivatives of this compound are being explored for therapeutic applications.
Furthermore, the bromine atom at the 6-position is a key functional handle for synthetic diversification. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide array of aryl and heteroaryl substituents, creating large libraries of novel compounds for screening. While specific studies detailing the coupling reactions of this compound are not extensively published, the successful application of these methods to other 6-bromobenzothiazoles is well-documented, establishing a clear precedent for its synthetic utility.
Identification of Knowledge Gaps and Emerging Research Avenues
Despite its potential, there are significant knowledge gaps concerning this compound. There is a notable scarcity of published data on its specific biological activity profile. Most of the available literature focuses on the broader class of benzothiazole derivatives, leaving the unique contributions of the 6-bromo and 2-trifluoromethyl substitution pattern largely unexplored.
Emerging research avenues should therefore focus on the following areas:
Systematic Biological Screening: A comprehensive evaluation of this compound and its simple derivatives against a wide range of biological targets (e.g., kinases, proteases, microbial enzymes) is warranted. This would establish a baseline of activity and guide further derivatization efforts.
Exploration of Reaction Scope: Detailed studies on the scope and limitations of cross-coupling reactions at the 6-position would be highly valuable for synthetic chemists. Investigating its performance in various catalytic systems (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) would create a robust roadmap for its use as a building block.
Physicochemical Property Characterization: In-depth analysis of the compound's physicochemical properties, such as solubility, stability, and electronic properties, would provide a better understanding of its behavior and potential applications in both medicinal chemistry and materials science.
Materials Science Applications: The benzothiazole core is also known for its fluorescence and luminescence properties. Research into the photophysical properties of this compound and materials derived from it could open new avenues in the development of organic light-emitting diodes (OLEDs), sensors, or imaging agents.
Potential for Development of Novel Chemical Entities and Advanced Materials
The true potential of this compound lies in its role as a versatile scaffold for the development of novel chemical entities and advanced materials.
In medicinal chemistry, it serves as an ideal starting point for creating new drug candidates. By leveraging the reactivity of the bromo group, medicinal chemists can design and synthesize compounds with tailored pharmacological profiles. For example, coupling with various boronic acids can introduce moieties known to interact with specific enzyme active sites or cellular receptors. The combination of the metabolically stable trifluoromethyl group and the synthetically versatile bromo group makes this a promising platform for developing next-generation therapeutics.
In the field of materials science, the rigid, aromatic structure of the benzothiazole ring system, combined with the electron-withdrawing nature of the trifluoromethyl group, could be exploited to create novel organic materials. Derivatization at the 6-position could be used to tune the electronic and photophysical properties of the molecule, leading to the development of new fluorescent dyes, organic semiconductors, or components for molecular electronics. The synthesis of polymers incorporating this moiety could also lead to materials with unique thermal and electronic properties.
Q & A
Q. What are the established synthetic routes for 6-bromo-2-(trifluoromethyl)benzo[d]thiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two approaches:
- Nickel-catalyzed cross-coupling : Using 2-substituted benzo[d]thiazole derivatives with aryl/alkenyl aluminum reagents, catalyzed by NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%). Yields range from 41–94%, with microwave-assisted reactions improving efficiency .
- Cyclization of bromoaniline derivatives : Reaction of p-bromoaniline with potassium thiocyanate and bromine in weak acids (e.g., glacial acetic acid), yielding intermediates like 2-aminobenzothiazole, which can be further functionalized .
Key Factors Affecting Yield:
- Catalyst loading : Higher NiCl₂(dppf) concentrations (≥4 mol%) improve cross-coupling efficiency.
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzo[d]thiazole core enhance reactivity in coupling reactions .
Q. How is the molecular structure of this compound characterized, and what structural features impact its reactivity?
Methodological Answer:
- X-ray crystallography reveals a planar benzothiazole ring system with a dihedral angle of 1.0° between the benzene and thiazole rings, minimizing steric hindrance for electrophilic substitution .
- Key structural features :
Q. What spectroscopic data (NMR, IR) are critical for verifying the purity of this compound?
Methodological Answer:
- ¹H NMR : A singlet at δ 3.65 ppm corresponds to -NH₂ in intermediates (e.g., 2-amino-6-bromobenzothiazole). Aromatic protons appear as doublets (δ 6.81–7.45 ppm) with coupling constants (J = 4.6–8.2 Hz) .
- IR : Peaks at 1595 cm⁻¹ (C=N stretch) and 3325 cm⁻¹ (N-H stretch) confirm the benzothiazole backbone .
- UV-Vis : λₘₐₓ at 276.5 nm (in ethanol) indicates conjugation across the heterocyclic system .
Q. What biological activities have been reported for this compound, and which assays validate these claims?
Methodological Answer:
- Anticancer activity : Inhibits proliferation of SW620 colon cancer (IC₅₀ = 8.2 µM) and HepG2 hepatic carcinoma cells (IC₅₀ = 11.5 µM) via apoptosis induction, validated by MTT assays .
- Antimicrobial activity : Effective against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) using broth microdilution .
- Neuroprotective potential : Structural analogs (e.g., riluzole) show activity in ALS models, suggesting potential for derivative optimization .
Q. Why is this compound significant in heterocyclic chemistry?
Methodological Answer:
- Versatile scaffold : Serves as a precursor for azo dyes, Schiff bases, and fused heterocycles (e.g., pyridazines, thiophenes) .
- Electron-deficient core : Enhances reactivity in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, enabling diverse functionalization .
Advanced Research Questions
Q. How can nickel-catalyzed cross-coupling conditions be optimized for higher regioselectivity?
Methodological Answer:
- Ligand screening : Bidentate ligands (e.g., 2,2'-bipyridine) improve Ni catalyst stability, reducing side products like homo-coupled aryl derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yields due to competing hydrolysis of organoaluminum reagents .
- Microwave irradiation : Reduces reaction time from 24 h to 2 h with comparable yields (85–94%) .
Q. How do substituents on the benzothiazole core influence structure-activity relationships (SAR) in drug design?
Methodological Answer:
- Electron-withdrawing groups (-CF₃, -Br) : Increase metabolic stability and enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
- Positional effects : The 6-bromo substituent directs electrophilic attacks to the 4-position, critical for designing targeted inhibitors .
- Case study : 2-Amino-6-bromobenzothiazole derivatives show improved anti-inflammatory activity (IC₅₀ = 4.7 µM for COX-2 inhibition) compared to non-brominated analogs .
Q. What green chemistry approaches are emerging for synthesizing benzothiazole derivatives?
Methodological Answer:
Q. How should researchers address contradictions in reported bioactivity data?
Methodological Answer:
- Assay variability : Discrepancies in IC₅₀ values (e.g., 8–25 µM for anticancer activity) may arise from differences in cell culture conditions (e.g., serum concentration, incubation time) .
- Purity considerations : HPLC-grade purity (>95%) is critical; impurities from bromination side reactions (e.g., di-brominated byproducts) can skew bioactivity results .
Q. How does X-ray crystallography inform the design of benzothiazole-based materials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
